2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide
Description
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a fluorophenyl group at position 7 and a 4-methoxyphenylacetamide moiety at position 2. Its molecular formula is C₂₁H₁₆FN₃O₃S (calculated from analogs in and ), with a molecular weight of approximately 423.46 g/mol (similar to ). The compound’s core structure includes a thienopyrimidinone scaffold, which is associated with diverse biological activities, including anticancer and anti-inflammatory effects, as observed in structurally related analogs .
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-28-16-8-6-15(7-9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-2-4-14(22)5-3-13/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQXAMQUVCGTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide is a thienopyrimidine derivative that has attracted significant attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components, which include:
- A thieno[3,2-d]pyrimidine core .
- A fluorophenyl group that enhances its biological activity.
- An acetamide moiety that contributes to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide |
| Molecular Formula | C22H18FN3O4S |
| Molecular Weight | 439.47 g/mol |
| CAS Number | Not available |
The biological activity of this compound primarily revolves around its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Studies indicate that it may exert its effects through:
- Inhibition of VEGFR-2 and AKT pathways : These pathways are crucial for tumor growth and angiogenesis. The compound has demonstrated IC50 values indicating effective inhibition of these targets (e.g., IC50 for VEGFR-2 was reported at 0.075 µM) .
- Induction of apoptosis : The compound has been shown to induce programmed cell death in cancer cells by activating caspase pathways, leading to cell cycle arrest in the S phase .
Biological Activity Findings
Recent research highlights the compound's promising anticancer properties:
-
Antiproliferative Activity :
- In vitro studies on liver (HepG2) and prostate (PC-3) cancer cell lines showed moderate to high cytotoxicity with IC50 values ranging from 2.15 µM to 6.96 µM for various derivatives .
- Comparative analysis with doxorubicin, a standard chemotherapeutic agent, indicated that certain derivatives exhibited superior or comparable efficacy .
- Selective Toxicity :
Case Studies
Several studies have explored the biological activity of thienopyrimidine derivatives similar to the compound :
- Study on Thiophene Derivatives : A study published in PMC demonstrated that thiophene derivatives, including those with similar structures, inhibited both VEGFR-2 and AKT pathways effectively while inducing apoptosis in liver cancer cells .
- Synthesis and Anticancer Activity : Research indicated that modifications in the side chains of thienopyrimidine compounds could enhance their anticancer activity significantly. For instance, substituting different groups on the acetamide moiety led to variations in cytotoxicity against various cancer cell lines .
Comparison with Similar Compounds
Table 1: Substituent Variations in Thieno/Benzothienopyrimidinone Derivatives
Key Observations :
- Substituent position significantly impacts activity.
- Electron-withdrawing groups (e.g., 4-nitrophenyl in ) may enhance kinase inhibition but reduce bioavailability due to increased hydrophobicity .
Heterocyclic Core Modifications
Table 2: Comparison with Quinazolinone and Benzothienopyrimidinone Derivatives
Key Observations :
- Quinazolinone derivatives () exhibit potent anticancer activity but lack the thiophene ring, which may reduce metabolic stability compared to thienopyrimidinones .
- Benzothienopyrimidinones () show anti-inflammatory effects via COX-2 inhibition, suggesting the thienopyrimidinone core’s versatility in targeting multiple pathways .
Table 3: Activity Data for Select Analogues
Key Observations :
- Fluorine substitution (as in ) correlates with antimicrobial activity, implying the target compound’s fluorophenyl group may enhance bioavailability or target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
